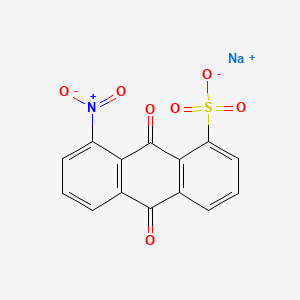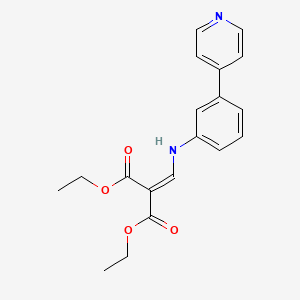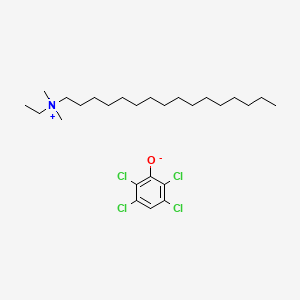
Ethylhexadecyldimethylammonium 2,3,5,6-tetrachlorophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 288-937-3, also known as Sodium C13-17 sec-alkyl sulphonate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as a surfactant due to its excellent wetting, dispersing, and emulsifying properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium C13-17 sec-alkyl sulphonate is synthesized through the sulfoxidation of C13-17 alkanes. The process involves reacting the alkanes with sulfur dioxide and oxygen, followed by neutralization with sodium hydroxide. The reaction typically occurs in a tube furnace under controlled conditions to maintain an inert or reductive atmosphere at temperatures ranging from 200 to 800°C for durations of 0.5 to 120 hours .
Industrial Production Methods
Industrial production of Sodium C13-17 sec-alkyl sulphonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The final product is purified through distillation and crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium C13-17 sec-alkyl sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Sodium C13-17 sec-alkyl sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in pharmaceutical formulations to improve drug solubility and bioavailability.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The primary mechanism of action of Sodium C13-17 sec-alkyl sulphonate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with cell membranes, proteins, and other biological molecules, altering their properties and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dodecyl sulfate (EINECS 205-788-1)
- Sodium lauryl ether sulfate (EINECS 221-416-0)
- Sodium alkylbenzene sulfonate (EINECS 285-600-2)
Uniqueness
Compared to similar compounds, Sodium C13-17 sec-alkyl sulphonate offers superior thermal stability and resistance to oxidation. Its unique carbon chain length distribution provides enhanced emulsifying and dispersing properties, making it particularly effective in high-temperature and high-pressure applications .
Eigenschaften
CAS-Nummer |
85940-51-8 |
|---|---|
Molekularformel |
C26H45Cl4NO |
Molekulargewicht |
529.4 g/mol |
IUPAC-Name |
ethyl-hexadecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C20H44N.C6H2Cl4O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-2-1-3(8)5(10)6(11)4(2)9/h5-20H2,1-4H3;1,11H/q+1;/p-1 |
InChI-Schlüssel |
YUYCXNUQBGFXTC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


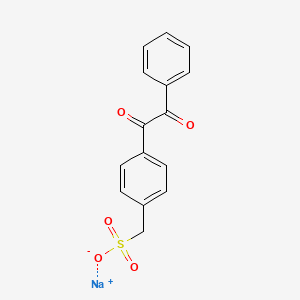
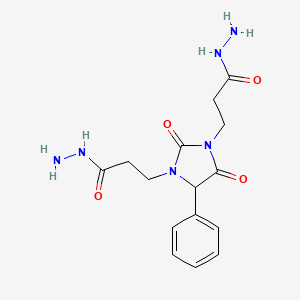
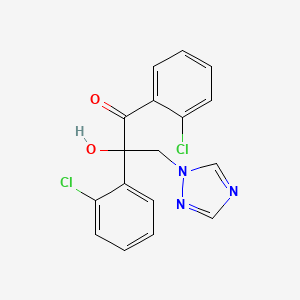
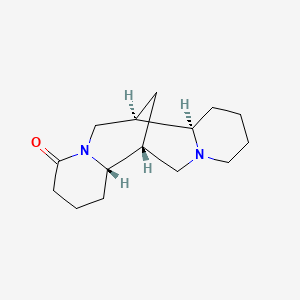
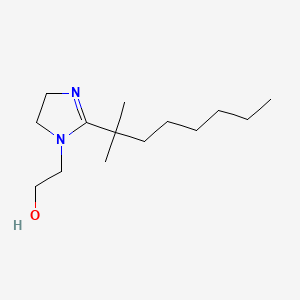
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686375.png)
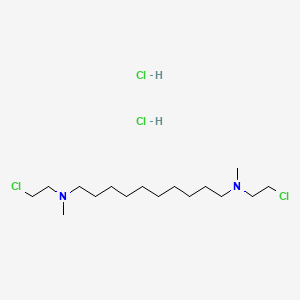
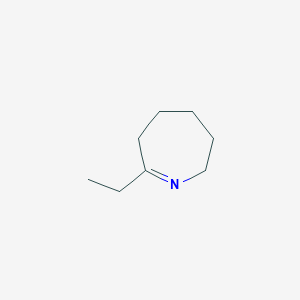
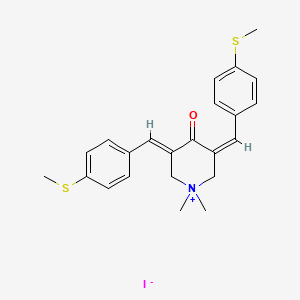
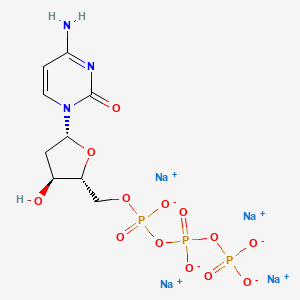
![2-[Bis(2-hydroxyethyl)amino]ethanol;phenol](/img/structure/B12686409.png)
